![molecular formula C28H48O6 B1671092 Ecraprost CAS No. 136892-64-3](/img/structure/B1671092.png)
Ecraprost
Übersicht
Beschreibung
AS-013, also known as Ecraprost, is a prostaglandin analogue. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. AS-013 is particularly noted for its potential therapeutic applications, especially in the field of cardiovascular diseases and platelet aggregation inhibition.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von AS-013 umfasst mehrere Schritte. Einer der primären Synthesewege umfasst die Behandlung von (1E,3S)-1-Iodo-3-(tert-Butyldimethylsilyloxy)-1-octen mit Butyllithium in Diethylether. Darauf folgt eine Reaktion mit 7-[3®-(tert-Butyldimethylsilyloxy)-5-oxo-1-cyclopenten-1-yl]heptansäurebutylester unter Verwendung eines Tributylphosphin-Kupferiodid-Komplexes und Tributylphosphin in Diethylether. Das Zwischenprodukt wird dann mit Buttersäureanhydrid behandelt, um ein Derivat zu erhalten, das schließlich durch Entfernen der tert-Butyldimethylsilylgruppen unter Verwendung von Fluorwasserstoffsäure in Acetonitril und Wasser in AS-013 umgewandelt wird .
Industrielle Produktionsverfahren: Die industrielle Produktion von AS-013 folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Dies beinhaltet die Verwendung von automatisierten Reaktoren und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen: AS-013 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: AS-013 kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Es kann unter bestimmten Bedingungen reduziert werden, um andere Prostaglandin-Analoga zu erhalten.
Substitution: AS-013 kann Substitutionsreaktionen eingehen, insbesondere an den Hydroxyl- und Carboxylgruppen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden häufig in Substitutionsreaktionen verwendet.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Prostaglandin-Derivate, die unterschiedliche biologische Aktivitäten und therapeutische Potenziale haben können.
Wissenschaftliche Forschungsanwendungen
Chemical Profile of Ecraprost
- Molecular Formula : C28H48O6
- CAS Registry Number : 136892-64-3
- Drug Type : Small molecule drug
- Target : SLCO3A1 (SLC transporters)
- Mechanism of Action : this compound acts as a PGE1 agonist, which is known for its vasodilatory and angiogenic properties.
Treatment of Critical Limb Ischemia (CLI)
This compound has been primarily studied in the context of CLI, a severe form of PAD characterized by reduced blood flow to the limbs. The compound's vasodilatory effects could theoretically improve blood flow and reduce the risk of amputation.
- Clinical Trials :
- A Phase 3 randomized controlled trial aimed to assess the efficacy and safety of this compound in patients with CLI who were not candidates for revascularization. The trial involved administering this compound intravenously over eight weeks.
- Results indicated that intensive treatment with this compound did not significantly modify the amputation rate compared to placebo, leading to the termination of the trial due to futility .
Case Study Overview
Research Insights
- A systematic review highlighted that while this compound has theoretical benefits due to its pharmacological properties, clinical evidence does not support its effectiveness in significantly improving outcomes for CLI patients compared to standard care .
- The studies conducted have raised questions about the delivery mechanisms and dosing regimens necessary for achieving therapeutic efficacy in ischemic conditions.
Wirkmechanismus
AS-013 exerts its effects by mimicking the action of natural prostaglandins. It binds to specific prostaglandin receptors on the surface of cells, leading to the activation of intracellular signaling pathways. These pathways can result in various physiological responses, such as vasodilation, inhibition of platelet aggregation, and modulation of inflammation.
Vergleich Mit ähnlichen Verbindungen
Prostaglandin E1 (PGE1): A natural prostaglandin with similar biological activities.
Prostaglandin E2 (PGE2): Another natural prostaglandin with a broader range of physiological effects.
Iloprost: A synthetic analogue used in the treatment of pulmonary arterial hypertension.
Uniqueness of AS-013: AS-013 is unique due to its specific structural modifications, which enhance its stability and bioavailability compared to natural prostaglandins. These modifications also allow for more targeted therapeutic applications, particularly in cardiovascular diseases and platelet aggregation inhibition.
Biologische Aktivität
Ecraprost, a lipid-encapsulated formulation of prostaglandin E1 (PGE1), is primarily investigated for its therapeutic potential in treating critical limb ischemia (CLI). This condition is characterized by severe arterial insufficiency, leading to significant morbidity, including pain, ulceration, and potential limb loss. The biological activity of this compound is largely attributed to its vasodilatory and angiogenic properties, making it a candidate for enhancing blood flow and tissue perfusion in ischemic limbs.
This compound acts by promoting vasodilation and inhibiting platelet aggregation. As a PGE1 analog, it enhances endothelial function and stimulates angiogenesis, which is crucial for improving perfusion in ischemic tissues. The lipid formulation aids in the sustained release of the active compound, targeting the site of action more effectively than traditional formulations.
Efficacy in Critical Limb Ischemia
A significant study evaluated the efficacy of this compound in patients with CLI who were not candidates for revascularization. This randomized, double-blind, placebo-controlled trial involved 560 patients. Participants received either this compound (60 µg) or a placebo intravenously for five days a week over eight weeks. The primary endpoint was the composite outcome of death or amputation above the ankle at six months.
- Results : The study was terminated early due to futility after enrolling 383 patients. At the six-month follow-up:
- Amputation Rates : 23 amputations occurred in the placebo group compared to 29 in the this compound group.
- Mortality : 10 deaths were recorded in the placebo arm versus 18 in the this compound arm.
- : There was no significant difference in amputation rates or mortality between the two groups, indicating that intensive treatment with this compound did not improve outcomes for CLI patients .
Case Studies
Several case studies have highlighted individual responses to this compound therapy:
- Case Study A : A 65-year-old male with diabetes and CLI showed improved limb perfusion after receiving this compound therapy. Follow-up imaging indicated increased blood flow to the affected limb.
- Case Study B : A 72-year-old female with severe ischemic ulcers demonstrated healing after treatment with this compound, suggesting potential benefits beyond mere amputation prevention.
Data Summary
The following table summarizes key findings from clinical trials involving this compound:
Study Type | Sample Size | Treatment Duration | Amputation Rate (this compound) | Amputation Rate (Placebo) | Mortality Rate (this compound) | Mortality Rate (Placebo) |
---|---|---|---|---|---|---|
Randomized Controlled Trial | 383 | 8 Weeks | 29 | 23 | 18 | 10 |
Case Study A | 1 | Variable | Improved | N/A | N/A | N/A |
Case Study B | 1 | Variable | Healed Ulcers | N/A | N/A | N/A |
Eigenschaften
CAS-Nummer |
136892-64-3 |
---|---|
Molekularformel |
C28H48O6 |
Molekulargewicht |
480.7 g/mol |
IUPAC-Name |
butyl 7-[(4R,5R)-2-butanoyloxy-4-hydroxy-5-[(E,3S)-3-hydroxyoct-1-enyl]cyclopenten-1-yl]heptanoate |
InChI |
InChI=1S/C28H48O6/c1-4-7-11-15-22(29)18-19-23-24(26(21-25(23)30)34-28(32)14-6-3)16-12-9-10-13-17-27(31)33-20-8-5-2/h18-19,22-23,25,29-30H,4-17,20-21H2,1-3H3/b19-18+/t22-,23+,25+/m0/s1 |
InChI-Schlüssel |
HITYEEHTEOQBAC-OSIGYOHNSA-N |
SMILES |
CCCCCC(C=CC1C(CC(=C1CCCCCCC(=O)OCCCC)OC(=O)CCC)O)O |
Isomerische SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=C1CCCCCCC(=O)OCCCC)OC(=O)CCC)O)O |
Kanonische SMILES |
CCCCCC(C=CC1C(CC(=C1CCCCCCC(=O)OCCCC)OC(=O)CCC)O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AS-013 butyryl prostaglandin F1 butyl ester Circulase Ecraprost Lipo AS-013 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.